5-Hydroxymethylthiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Hydroxymethylthiazole has been achieved through different methods. One approach involves the synthesis from 2-chloro-5-chloromethylthiazole via esterification with sodium acetate, reduction dechlorination using zinc/glacial acetic acid, and hydrolysis with sodium hydroxide, achieving a total yield of 68.3% under optimum conditions (Sun Han-zhou, 2009). Another method employs a 'one-pot' synthesis technique, also yielding 68.20% with high purity, confirmed by element analysis, LC-MS, 1H-NMR, and 13C-NMR (Xiao Hong-bo, 2012).

Molecular Structure Analysis

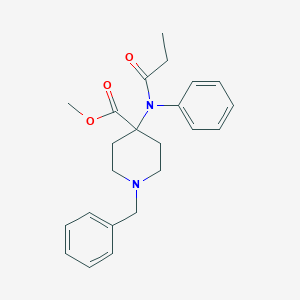

The molecular structure of this compound has been elucidated through various spectroscopic methods, including IR, LC-MS, 1H NMR, and 13C NMR, ensuring the accurate determination of its structure. These analyses confirm the hydroxymethyl group's attachment to the thiazole ring and provide detailed insights into the molecule's electronic environment (Sun Han-zhou, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Intermediates in Drug Production

5-Hydroxymethylthiazole is an important organic intermediate used in synthesizing various drugs. It has been synthesized through different methods, including 'one-pot' methods and processes involving esterification, reduction, dechlorination, and hydrolysis. For instance, it has been utilized in the synthesis of Ritonavir, a second-generation anti-AIDS drug. These synthesis methods have been optimized to achieve high yields and purity of this compound, confirming its structure through various analytical techniques (Xiao Hong-bo, 2012); (Sun Han-zhou, 2009).

Inhibitors and Pharmaceutical Research

Various thiazole compounds, closely related to this compound, have been identified as inhibitors in pharmaceutical research. For example, 4-Hydroxythiazoles are potent inhibitors of 5-lipoxygenase, showing efficacy in both intact rat polymorphonuclear leukocytes and human whole blood. This demonstrates their potential in treating conditions involving 5-lipoxygenase activity (F. A. Kerdesky et al., 1991).

Corrosion Inhibition

This compound and its derivatives have also been studied for their role in inhibiting corrosion, particularly in metals. For instance, certain triazole derivatives, which share structural similarities with thiazoles, have shown effectiveness in protecting against copper corrosion in acidic environments. This highlights their potential application in material science and engineering (H. Hassan et al., 2007).

Antioxidant Properties

Aminothiazoles, related to this compound, exhibit a range of biological activities, including antioxidant properties. Studies have shown that certain aminothiazole derivatives possess significant antioxidant ability, highlighting their potential use in preventing oxidative stress-related diseases (Strayo De et al., 2008).

Antibacterial Activities

Research into thiazole derivatives has revealed significant antibacterial properties. For example, certain 2-aryl-4,5-dihydrothiazoles have shown effective inhibition against various bacterial strains, suggesting their potential application in developing new antibacterial agents (Fangfang Tan et al., 2015).

Cancer Research

Aminothiazole-paeonol derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer effects. Some of these compounds have shown promising results against various cancer cell lines, indicating the potential of thiazole derivatives in cancer treatment (Chia-Ying Tsai et al., 2016).

Safety and Hazards

5-Hydroxymethylthiazole can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, in general, interact with their targets to induce a range of effects, from antioxidant activity to cytotoxic effects . The exact interaction of 5-Hydroxymethylthiazole with its targets and the resulting changes remain to be elucidated.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as exposure to exogenous chemicals, stress, altered diet, and exercise have been associated with variations in the action of similar compounds . Rigorous studies on the influence of environmental factors on this compound are scarce .

Propiedades

IUPAC Name |

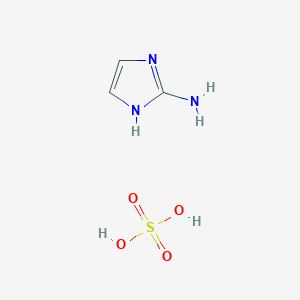

1,3-thiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBQQWDVVHGWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376817 | |

| Record name | 5-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38585-74-9 | |

| Record name | 5-Thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-thiazolylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thiazolemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-THIAZOLYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J5JZ943W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Hydroxymethylthiazole in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of pharmaceuticals, particularly notable for its role as a key intermediate in producing the second generation anti-AIDS drug Ritonavir. [, ]

Q2: Can you describe a common synthetic route for this compound production?

A2: Several synthetic pathways have been explored for this compound. One common approach starts with 2-chloro-5-chloromethylthiazole. This compound undergoes a series of reactions, including esterification with sodium acetate, reductive dechlorination using zinc and glacial acetic acid, and finally, hydrolysis with sodium hydroxide to yield this compound. []

Q3: Are there any alternative methods for synthesizing this compound?

A3: Yes, researchers have investigated alternative synthetic approaches. One method involves a 'one-pot' synthesis, simplifying the reaction procedure. [] Another approach utilizes 1,3-dichloropropenes as a starting material, reacting it with sodium thiocyanate and proceeding through a multi-step process to obtain this compound. []

Q4: How is the structure of this compound confirmed?

A4: The structure of synthesized this compound is confirmed through various analytical techniques. These include elemental analysis, infrared spectroscopy (IR), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance spectroscopy (both proton NMR - 1H-NMR - and carbon NMR - 13C-NMR). [, , ]

Q5: Has the use of this compound expanded beyond Ritonavir synthesis?

A5: Yes, researchers have explored the utility of this compound as a scaffold in developing other pharmaceuticals. For instance, it has been used to synthesize analogs of GW501516, a potent and selective agonist of PPARβ/δ, a nuclear receptor with roles in lipid and glucose metabolism. []

Q6: What is the reported yield of this compound using different synthetic methods?

A6: The yield of this compound varies depending on the specific synthetic route and optimization. Reported yields range from 68.20% for the 'one-pot' method [] to 68.3% using 2-chloro-5-chloromethylthiazole as a precursor [] and up to 88.9% with a two-step process from the same precursor. []

Q7: Are there any studies on improving the efficiency of this compound production?

A7: Researchers have focused on enhancing the synthesis of this compound. One study investigated using bis-methoxyethoxyaluminum hydride to reduce ethyl 5-thiazolecarboxylate, achieving a 72% yield of this compound. This approach offers an alternative to conventional methods and highlights the continuous efforts to improve production efficiency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)